(Z)-2-((5-methoxy-1H-indol-3-yl)methylene)hydrazine-1-carbothioamide
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Overview
Description
(Z)-2-((5-methoxy-1H-indol-3-yl)methylene)hydrazine-1-carbothioamide is a synthetic organic compound that belongs to the class of hydrazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-((5-methoxy-1H-indol-3-yl)methylene)hydrazine-1-carbothioamide typically involves the condensation of 5-methoxyindole-3-carbaldehyde with thiosemicarbazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions might convert the thioamide group to an amine.
Substitution: The methoxy group on the indole ring can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-((5-methoxy-1H-indol-3-yl)methylene)hydrazine-1-carbothioamide can be used as a building block for the synthesis of more complex molecules.
Biology
Biologically, this compound might exhibit various activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential in treating diseases such as cancer or infections.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (Z)-2-((5-methoxy-1H-indol-3-yl)methylene)hydrazine-1-carbothioamide would depend on its specific biological activity. For example, if it exhibits anticancer properties, it might interact with cellular targets such as DNA or enzymes involved in cell division. The methoxyindole moiety could play a role in binding to these targets, while the hydrazine and thioamide groups might be involved in redox reactions or covalent modifications.
Comparison with Similar Compounds
Similar Compounds
(Z)-2-((5-methoxy-1H-indol-3-yl)methylene)hydrazine-1-carbothioamide: can be compared to other indole derivatives such as indole-3-carbinol or indole-3-acetic acid.
Thiosemicarbazones: are another class of compounds with similar structures and biological activities.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which might confer unique biological activities or chemical reactivity compared to other similar compounds.
Biological Activity
(Z)-2-((5-methoxy-1H-indol-3-yl)methylene)hydrazine-1-carbothioamide, with the CAS number 1005645-94-2, is a compound that has garnered attention for its potential biological activities. This article will explore its synthesis, biological activities, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C11H12N4OS. The structure features an indole moiety, which is known for various biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. In vitro evaluations demonstrated significant activity against various pathogens. For instance, a study reported minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for derivatives related to this compound, indicating potent antimicrobial efficacy against strains like Staphylococcus aureus and Staphylococcus epidermidis .
Anticancer Potential
The anticancer properties of this compound have also been investigated. In a study involving A549 lung cancer cells, compounds derived from this structure exhibited preferential suppression of cell growth compared to non-tumor cells . The antiproliferative effects suggest that this compound may serve as a lead for developing new anticancer agents.
Antioxidant Activity
The antioxidant potential of this compound has been assessed through various assays. It demonstrated significant protective effects against oxidative stress in cellular models, comparable to standard antioxidants like melatonin . This activity is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation.
Study 1: Antimicrobial Evaluation
In a detailed investigation, researchers synthesized several derivatives of this compound and evaluated their antimicrobial properties. The study found that certain derivatives exhibited enhanced activity against resistant strains of bacteria, suggesting the potential for developing new antibiotics based on this scaffold .
Study 2: Cancer Cell Line Testing
Another study focused on the cytotoxic effects of this compound on various cancer cell lines. The results indicated that it could effectively inhibit the proliferation of rapidly dividing cancer cells while exhibiting low toxicity towards normal cells . This selectivity is crucial for therapeutic applications.
Summary of Biological Activities
Biological Activity | Observations |
---|---|
Antimicrobial | MIC values as low as 0.22 μg/mL against pathogenic bacteria |
Anticancer | Significant growth inhibition in A549 lung cancer cells |
Antioxidant | Strong activity in reducing oxidative stress compared to melatonin |
Properties
Molecular Formula |
C11H12N4OS |
---|---|
Molecular Weight |
248.31 g/mol |
IUPAC Name |
[(E)-(5-methoxy-1H-indol-3-yl)methylideneamino]thiourea |
InChI |
InChI=1S/C11H12N4OS/c1-16-8-2-3-10-9(4-8)7(5-13-10)6-14-15-11(12)17/h2-6,13H,1H3,(H3,12,15,17)/b14-6+ |
InChI Key |
ZQJFHZWDLMKDRH-MKMNVTDBSA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)NC=C2/C=N/NC(=S)N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2C=NNC(=S)N |
Origin of Product |
United States |
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